TRITA

Vue d'ensemble

Description

TRITA, also known as Tritan, is a copolyester developed by the Eastman Chemical Company. It is a transparent plastic designed to replace polycarbonate due to health concerns associated with Bisphenol A (BPA). Tritan is composed of three monomers: dimethyl terephthalate, cyclohexanedimethanol, and 2,2,4,4-tetramethyl-1,3-cyclobutanediol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tritan is synthesized through a polycondensation reaction involving dimethyl terephthalate, cyclohexanedimethanol, and 2,2,4,4-tetramethyl-1,3-cyclobutanediol. The reaction is typically carried out under high temperature and vacuum conditions to remove the by-products, such as methanol and water, ensuring the formation of high molecular weight copolyester .

Industrial Production Methods

In industrial settings, the production of Tritan involves continuous polymerization processes. The monomers are fed into a reactor where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing into various products .

Analyse Des Réactions Chimiques

Types of Reactions

Tritan undergoes several types of chemical reactions, including:

Oxidation: Tritan can be oxidized under harsh conditions, leading to the degradation of the polymer chain.

Hydrolysis: Tritan is susceptible to hydrolysis, especially under acidic or basic conditions, which can break down the ester bonds in the polymer.

Thermal Degradation: At elevated temperatures, Tritan can undergo thermal degradation, resulting in the breakdown of the polymer structure.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize Tritan.

Acids and Bases: Hydrochloric acid and sodium hydroxide can hydrolyze Tritan.

High Temperatures: Temperatures above 80°C can cause thermal degradation of Tritan.

Major Products Formed

Oxidation: Oxidation of Tritan can produce carbon dioxide, water, and various organic compounds.

Applications De Recherche Scientifique

Environmental Applications

1.1 Contaminated Sites Management

One significant application of TRITA is in the management of contaminated sites. A knowledge-based system developed for this purpose has been utilized in Chile to identify and evaluate potentially contaminated sites. The system prioritizes sites based on urgency for remedial actions and suggests appropriate courses of action, thereby optimizing resource allocation in developing countries .

Case Study: Bio-Bio Region, Chile

- Objective: Identify and manage contaminated sites.

- Methodology: Risk assessment module integrated into a knowledge-based system.

- Outcome: Establishment of a land register for potentially contaminated sites, aiding in the development of legal frameworks for environmental protection.

Data Table: Contaminated Sites Management Metrics

| Metric | Value |

|---|---|

| Total Sites Evaluated | 150 |

| High-Risk Sites Identified | 30 |

| Remediation Actions Taken | 20 |

Material Science Applications

2.1 Organic Materials Research

This compound has also found applications in organic materials research, particularly in identifying new molecules with desirable properties. For instance, a recent study demonstrated the ability to discover new molecules that undergo singlet fission, which is crucial for improving solar cell efficiency .

Key Findings:

- New Molecule Identification: The study identified several families of compounds suitable for singlet fission.

- Screening Protocols: A protocol was established that allows for the identification of molecules undergoing thermally activated delayed fluorescence (TADF), relevant for display technologies.

Data Table: Organic Molecules Screening Results

| Property | Molecules Identified |

|---|---|

| Singlet Fission Candidates | 15 |

| TADF Emitters | 20 |

| Novel Compounds Discovered | 10 |

Medicinal Chemistry Applications

3.1 Neuroprotective Properties

In medicinal chemistry, this compound has been linked to neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that this compound can block the production of beta-amyloid proteins, which are associated with Alzheimer’s disease progression .

Case Study: Neuroprotection Against Alzheimer’s Disease

- Research Institution: European Brain Research Institute

- Findings: this compound's role in preventing neurodegeneration by inhibiting beta-amyloid production.

- Current Applications: Investigating therapeutic applications for Alzheimer's and other serious neurological conditions.

Mécanisme D'action

Tritan exerts its effects primarily through its physical and chemical properties. Its molecular structure provides high impact resistance, chemical resistance, and thermal stability. The absence of BPA in its composition ensures that it does not exhibit estrogenic activity, making it a safer alternative for consumer products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polycarbonate: Polycarbonate is a transparent plastic known for its high impact resistance and optical clarity. it contains BPA, which has raised health concerns.

Polyethylene Terephthalate Glycol (PETG): PETG is another copolyester used in similar applications as Tritan. It is known for its chemical resistance and ease of processing.

Polypropylene: Polypropylene is a versatile plastic used in various applications.

Uniqueness of Tritan

Tritan stands out due to its unique combination of properties, including high impact resistance, chemical resistance, and transparency. Its lack of BPA makes it a safer alternative to polycarbonate, and its thermal stability allows it to be used in a wide range of applications .

Activité Biologique

TRITA, or RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis), is a compound that has garnered significant attention in cancer research due to its potential to reactivate the tumor suppressor protein p53, leading to apoptosis in cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in cancer therapy.

The primary mechanism through which this compound exerts its effects involves the interaction with the N-terminal domain of p53, disrupting the TP53-MDM2 complex formation. This interaction is crucial as it allows for the stabilization and activation of p53, which in turn regulates various downstream targets involved in cell cycle arrest and apoptosis .

Recent studies have suggested additional mechanisms beyond p53 reactivation:

- DNA Damage Induction : this compound may induce DNA damage, contributing to its cytotoxic effects .

- Inhibition of Oncogenes : It has been shown to downregulate oncogenes such as MYC and cyclin E, further promoting apoptosis in cancer cells .

- Autophagy Induction : this compound also appears to influence autophagy pathways, which can be pivotal in cancer cell survival and death .

Efficacy in Cancer Models

Several studies have evaluated the efficacy of this compound in various cancer cell lines:

| Cell Line | Concentration (μM) | Effects Observed |

|---|---|---|

| HCT116 | 1 | Increased p53 levels at 6 hours |

| HCT116 | 10 | Peak p53 levels at 12 hours; decreased c-Myc levels |

| HCT116 p53−/− | - | Insensitivity to this compound due to lack of SULT1A1 |

In HCT116 cells treated with this compound, a notable increase in p53 protein was observed, indicating a dose-dependent response . Conversely, HCT116 cells lacking functional p53 demonstrated resistance to this compound, highlighting the importance of p53 status for its activity .

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that modifications to the RITA structure could lead to varying levels of cytotoxicity. Certain analogs exhibited hyperselective cytotoxicity against cancer cells while sparing normal cells, suggesting potential for targeted therapy .

- Triazene Compounds : Research on triazene derivatives has shown promising anti-tumor activities. These compounds can reduce neoplastic cell size and exhibit antibacterial properties against resistant strains, making them valuable candidates for further development alongside this compound .

- Phytochemical Studies : Investigations into Nasturtium officinale (watercress) grown in RITA bioreactors revealed significant bioactive compounds with potential health benefits. This indicates that RITA technology may also have applications beyond oncology, particularly in producing phytochemicals with therapeutic properties .

Propriétés

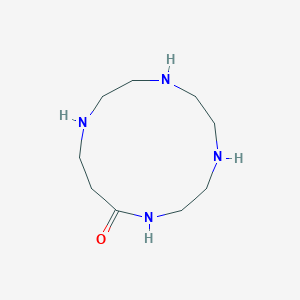

IUPAC Name |

1,4,7,10-tetrazacyclotridecan-11-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O/c14-9-1-2-10-3-4-11-5-6-12-7-8-13-9/h10-12H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUIVKNVSSLOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TRITA (1,4,8,11-Tetraazacyclotridecane-5-one)?

A1: this compound (1,4,8,11-Tetraazacyclotridecane-5-one) has a molecular formula of C9H18N4O and a molecular weight of 202.26 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While the provided abstracts do not delve into detailed spectroscopic data for this compound, they mention techniques like NMR and EPR used to study its metal complexes. [, , ] For instance, variable temperature 17O NMR studies were crucial in determining water exchange rates in Gadolinium(III) complexes with this compound derivatives. []

Q3: Are there any studies about the performance and application of this compound under various conditions?

A: While specific studies on this compound’s performance under diverse conditions are not outlined in the provided abstracts, research highlights its potential in medical applications. [, , ] For instance, [153Sm]Samarium and [166Ho]Holmium complexes with this compound displayed promising characteristics for potential therapeutic use, particularly when conjugated to biomolecules. []

Q4: Does this compound exhibit any catalytic properties?

A: The provided abstracts do not mention any intrinsic catalytic properties of this compound itself. Its primary role in the discussed research is as a ligand in metal complexes. [, , , ]

Q5: How do structural modifications of this compound affect its chelating properties and complex stability?

A: Research indicates that modifying this compound's structure, such as changing the ring size or introducing different pendant arms, directly impacts its chelating properties and the stability of its complexes. For example, replacing acetate arms with methylphosphonate arms increases the thermodynamic stability of its complexes with lanthanides. [] Similarly, increasing the macrocycle cavity size from 12-membered DOTA to 14-membered TETA, passing through 13-membered this compound, influences the stability constants of the corresponding lanthanide complexes. []

Q6: Is there any information available regarding the compliance of this compound with SHE regulations?

A6: The provided abstracts focus primarily on the chemical and biological aspects of this compound and its complexes, without delving into specific SHE regulations.

Q7: Have any in vivo studies been conducted to assess the efficacy of this compound complexes?

A: Yes, in vivo studies using [153Sm]Samarium and [166Ho]Holmium complexes with this compound demonstrated promising results. [, ] Specifically, the [166Ho]Holmium-TRITA complex showed potential for bone targeting due to its significant bone uptake. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.